3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol
Description
Properties
CAS No. |
54126-96-4 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-pyrimidin-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C7H10N2O3/c10-4-6(11)5-12-7-8-2-1-3-9-7/h1-3,6,10-11H,4-5H2 |
InChI Key |
YRDPGBRDUTZTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : Pyrimidine and phenyl substituents enhance electronic interactions (e.g., π-stacking in drug targets), while alkyl chains (e.g., 13-methylhexadecyl) improve lipid solubility for membrane-associated applications .
- Methoxy Positioning: Para-methoxy groups (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) stabilize polymers via hydrogen bonding, whereas ortho-methoxy groups (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol) enhance chiral recognition in separations .
- Steric Effects : Bulky groups like naphthyl improve enantioselectivity by restricting molecular rotation in chiral cages .
Physicochemical Properties
Key Trends :
- Lipophilicity : Longer alkyl chains (e.g., decyloxy) increase surfactant efficacy, while aromatic groups (e.g., pyrimidinyl) enhance polarity for drug solubility .
- Solid vs. Liquid State: Methoxy-substituted derivatives (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) solidify due to intermolecular hydrogen bonding, whereas branched alkyl analogs (e.g., 3-(2-ethylhexyloxy)propane-1,2-diol) remain liquid .
Preparation Methods
Protection and Activation of Propane-1,2-diol
Propane-1,2-diol contains two hydroxyl groups, necessitating selective protection to avoid undesired side reactions. Common protecting groups include tert-butyldimethylsilyl (TBDMS) or acetyl derivatives. For instance, silylation of the primary hydroxyl group using TBDMS-Cl in the presence of imidazole yields 2-(tert-butyldimethylsilyloxy)propane-1-ol. The remaining secondary hydroxyl is then converted to a mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.
Nucleophilic Substitution with Pyrimidin-2-ol
Pyrimidin-2-ol, with a pKa of ~8.5, is deprotonated using bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or THF). The resulting pyrimidin-2-olate attacks the activated propane-1,2-diol derivative, displacing the leaving group to form the ether bond. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) yields the target compound.
Table 1: Williamson Ether Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | TBDMS-Cl, imidazole, DMF, 0°C | 85–90 |
| Activation | MsCl, Et3N, CH2Cl2, rt | 78–82 |
| Coupling | Pyrimidin-2-ol, NaH, THF, 60°C | 65–70 |
| Deprotection | TBAF, THF, rt | 90–95 |
Mitsunobu Reaction: Reductive Etherification
The Mitsunobu reaction offers an alternative pathway by directly coupling two alcohols via redox chemistry, avoiding the need for pre-activated intermediates. This method is particularly advantageous for sterically hindered substrates.
Mechanism and Regioselectivity
In the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD), propane-1,2-diol reacts with pyrimidin-2-ol through a concerted SN2 mechanism. The reaction proceeds via a phosphonium intermediate, with DEAD serving as an oxidizing agent. Regioselectivity is governed by the relative acidity of the hydroxyl groups; the secondary hydroxyl of propane-1,2-diol (pKa ~16–17) is less acidic than pyrimidin-2-ol (pKa ~8.5), favoring coupling at the pyrimidine oxygen.
Table 2: Mitsunobu Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF or DMF | 70–75 |
| Temperature | 0°C to rt | 68–72 |
| Stoichiometry | 1.2 eq PPh3, 1.2 eq DEAD | 75–80 |
Epoxide Ring-Opening: Glycidol Derivatives
Epoxide ring-opening by nucleophiles provides a high-yielding route to ethers. For this synthesis, glycidol (2,3-epoxypropan-1-ol) serves as the electrophilic partner.
Synthesis of Glycidol
Glycidol is prepared via epoxidation of allyl alcohol using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The resulting epoxide is highly reactive toward nucleophilic attack.
Ring-Opening with Pyrimidin-2-olate
In basic conditions (e.g., NaOH in ethanol), pyrimidin-2-olate attacks the less substituted carbon of glycidol, yielding this compound after workup. This method avoids protection/deprotection steps but requires careful control of reaction pH to prevent epoxide polymerization.
Table 3: Epoxide Ring-Opening Parameters
| Condition | Details | Yield (%) |
|---|---|---|
| Base | NaOH, EtOH | 80–85 |
| Temperature | 50°C | 78–82 |
| Reaction Time | 12–16 h | 85–88 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Williamson | High regioselectivity | Multi-step, protection required |
| Mitsunobu | Direct coupling, no leaving groups | Costly reagents, stoichiometry |
| Epoxide | Single-step, high yield | Glycidol synthesis complexity |
Experimental Considerations and Challenges
-
Regioselectivity : Ensuring reaction at the secondary hydroxyl of propane-1,2-diol requires strategic protection in Williamson and Mitsunobu methods.
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively isolates the product, with final purity confirmed via HPLC.
-
Scalability : The Mitsunobu reaction’s reliance on stoichiometric reagents limits industrial application, whereas epoxide ring-opening offers better scalability .
Q & A
Q. How can NMR spectroscopy be optimized to characterize this compound?
- Methodology : Use ¹H and ¹³C NMR at high field strength (e.g., 600 MHz) to resolve overlapping signals from the pyrimidine ring and diol backbone. Assign peaks using 2D techniques (COSY, HMBC) to confirm connectivity, as demonstrated for 3-((13-methylhexadecyl)oxy)propane-1,2-diol . For example, HMBC correlations between pyrimidine protons and the adjacent ether oxygen can validate the structure.
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 6.5–7.4). Stability studies should include accelerated degradation under heat (40–60°C) and light exposure. Related diols show hygroscopic tendencies; thus, storage under inert gas (N₂/Ar) is advised .
Advanced Research Questions
Q. How do computational methods (DFT, TD-DFT) predict the electronic properties of this compound?
- Methodology : Perform geometry optimization and frontier molecular orbital (FMO) analysis using B3LYP/6-311++G(d,p) basis sets. Compare calculated dipole moments, polarizability, and hyperpolarizability with experimental data. For example, DFT studies on 3-(2-methoxyphenoxy)propane-1,2-diol revealed strong agreement between theoretical and experimental IR/Raman spectra, highlighting active sites for electrophilic substitution .
Q. What strategies resolve contradictions in bioactivity data for pyrimidine-substituted diols?
- Methodology : Re-evaluate assay conditions (e.g., cell line specificity, metabolite interference) and compound purity (HPLC >95%). For analogs like 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol, discrepancies in cytotoxicity may arise from stereochemistry or impurities in the thioether linkage . Use LC-MS to verify structural integrity.
Q. How can this compound be functionalized for polymer synthesis, and what are its copolymerization kinetics?
- Methodology : Modify the diol’s hydroxyl groups via esterification or urethane formation. For example, diols with methoxyphenoxy substituents were copolymerized with diisocyanates to form polyurethanes, with reaction kinetics monitored by FTIR (disappearance of -NCO peaks at ~2270 cm⁻¹) . Adjust monomer feed ratios to control crosslinking density and thermal stability (TGA/DSC).
Q. What regulatory challenges apply to this compound under REACH or pharmacopeial standards?
- Methodology : Review ECHA’s Lead Registrants List for analogous diols (e.g., 3-(dodecyloxy)propane-1,2-diol) to identify required toxicity and ecotoxicity data . Ensure residual solvents meet ICH Q3C limits (e.g., <5000 ppm for Class 3 solvents) .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for pyrimidine-diol derivatives?
- Methodology : Synthesize analogs with variations in the pyrimidine ring (e.g., 4-amino, 5-fluoro substituents) and diol chain length. Assess biological activity (e.g., enzyme inhibition) using dose-response curves (IC₅₀) and molecular docking to identify critical interactions .
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- Methodology : Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization. Validate linearity (R² >0.99), LOQ (<1 ng/mL), and recovery rates (>85%) in biological fluids, referencing protocols for similar diols .
Contradictions and Limitations
- Synthetic Yield vs. Purity : Higher reaction temperatures may improve yield but risk side reactions (e.g., epoxide ring-opening by water). Use low-temperature conditions with anhydrous solvents to mitigate this .
- Computational vs. Experimental Data : Discrepancies in hyperpolarizability values may arise from solvent effects in DFT calculations; include implicit solvent models (e.g., PCM) for accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
